Cas no 1807019-65-3 (4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde)

4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde is a versatile heterocyclic intermediate used in pharmaceutical and agrochemical synthesis. Its structure features a reactive aldehyde group, an iodinated pyridine core, and a difluoromethyl substituent, enabling selective functionalization in cross-coupling reactions and nucleophilic additions. The presence of both electron-withdrawing (iodo, difluoromethyl) and electron-donating (methoxy) groups enhances its utility in fine-tuning electronic properties during derivatization. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules, given its potential as a building block for kinase inhibitors or fluorinated analogs. High purity and stability under controlled conditions ensure reliable performance in multistep synthetic routes.
4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde structure
1807019-65-3 structure
Product Name:4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde
CAS No:1807019-65-3
MF:C8H6F2INO2
MW:313.040021419525
CID:4892873
Update Time:2025-06-28

4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde
    • Inchi: 1S/C8H6F2INO2/c1-14-6-5(7(9)10)4(3-13)2-12-8(6)11/h2-3,7H,1H3
    • InChI Key: ZSBQIGBMDQGVPE-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C(F)F)C(C=O)=CN=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • XLogP3: 1.6
  • Topological Polar Surface Area: 39.2

4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023341-250mg
4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde
1807019-65-3 95%
250mg
$1,038.80 2022-03-31
Alichem
A029023341-500mg
4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde
1807019-65-3 95%
500mg
$1,617.60 2022-03-31
Alichem
A029023341-1g
4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde
1807019-65-3 95%
1g
$2,779.20 2022-03-31

4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde Related Literature

Additional information on 4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde

Introduction to 4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde (CAS No. 1807019-65-3)

4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde is a highly versatile and significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic aldehyde features a pyridine core substituted with an iodo group at the 2-position, a difluoromethyl group at the 4-position, and a methoxy group at the 3-position, terminated with a carboxaldehyde functionality at the 5-position. The unique arrangement of these substituents makes it a valuable intermediate in the synthesis of various biologically active molecules.

The compound's molecular structure, characterized by its electron-withdrawing and electron-donating groups, contributes to its reactivity and potential applications in medicinal chemistry. The presence of the iodo group allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in the construction of complex organic molecules. Additionally, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates, making this compound particularly attractive for drug discovery efforts.

Recent advancements in synthetic methodologies have highlighted the utility of 4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde in the development of novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize kinase inhibitors, which play a crucial role in targeting various cancers and inflammatory diseases. The aldehyde functionality serves as a versatile handle for further derivatization, enabling the creation of diverse pharmacophores.

In particular, studies have demonstrated its application in generating substituted pyridines that exhibit potent activity against protein kinases. These kinases are key enzymes involved in cellular signaling pathways, and their dysregulation is often associated with pathological conditions. By incorporating the difluoromethyl group, which is known to improve pharmacokinetic properties, researchers can develop more effective and selective kinase inhibitors.

The methoxy group at the 3-position of the pyridine ring also contributes to the compound's versatility. It can be further modified through oxidation or reduction reactions to yield different functional groups, such as hydroxyl or carbonyl moieties, which can be critical for achieving desired biological activities. This adaptability makes 4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde a valuable building block for medicinal chemists.

Moreover, the compound has been explored in the synthesis of agrochemicals, where its structural features contribute to enhanced efficacy and environmental compatibility. The difluoromethyl group, in particular, is recognized for its ability to improve insecticidal and herbicidal properties while minimizing off-target effects. This aligns with the growing demand for sustainable agricultural solutions that balance productivity with environmental stewardship.

Recent research has also focused on the development of novel catalysts and ligands derived from this compound. The unique electronic properties of its pyridine core make it an excellent candidate for designing metal complexes that can facilitate various organic transformations. These catalysts can be employed in large-scale synthesis, offering cost-effective and environmentally friendly alternatives to traditional methods.

The application of computational chemistry has further enhanced our understanding of how 4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde behaves in different chemical environments. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict and optimize its biological activity. This computational approach complements experimental efforts by allowing for rapid screening of potential derivatives.

In conclusion, 4-(Difluoromethyl)-2-iodo-3-methoxypyridine-5-carboxaldehyde (CAS No. 1807019-65-3) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate in drug discovery and material science. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.

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